

In-Depth Technical Guide: Structure Elucidation of 3-(2-Methyl-5-nitrophenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2-Methyl-5-nitrophenoxy)azetidine

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Executive Summary

The structural validation of small-molecule pharmacophores is a critical bottleneck in preclinical drug development. **3-(2-Methyl-5-nitrophenoxy)azetidine** (C₁₀H₁₂N₂O₃) presents a unique analytical challenge due to the high ring strain of the azetidine heterocycle and the stereoelectronic complexities of the trisubstituted aromatic system. This whitepaper provides a comprehensive, self-validating methodological framework for the definitive structure elucidation of this molecule, leveraging High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

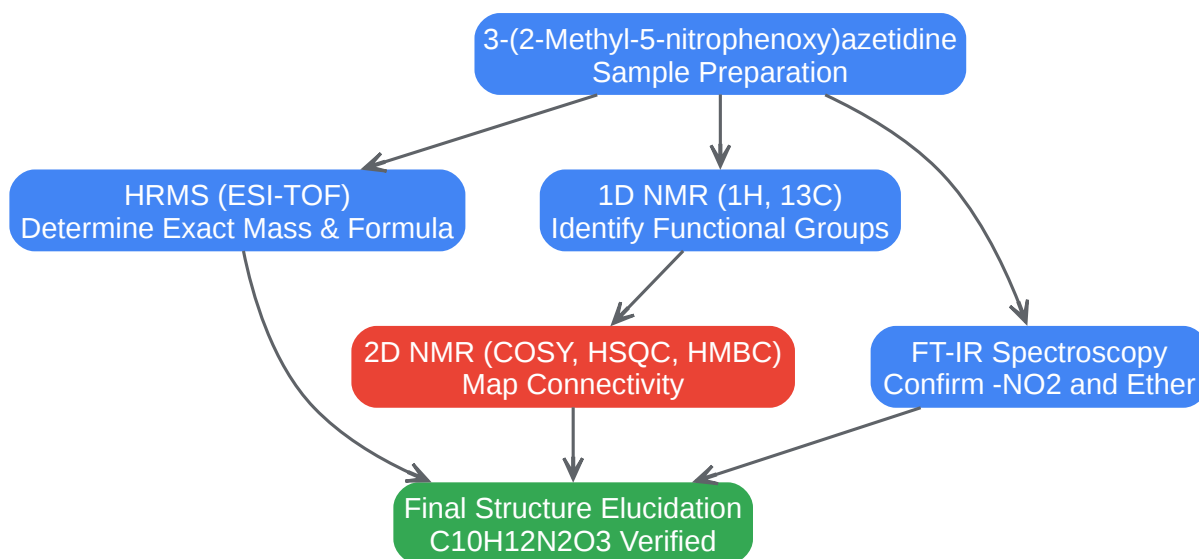
Pharmacophore Anatomy & Analytical Strategy

Azetidines are highly strained four-membered nitrogen heterocycles heavily utilized in modern medicinal chemistry to improve metabolic stability and lower lipophilicity (logP) compared to their piperidine and pyrrolidine counterparts [1](#). The target molecule consists of three distinct domains:

- The Azetidine Ring: An unsubstituted secondary amine heterocycle.

- The Ether Linkage: An oxygen bridge connecting the C3 position of the azetidine to the aromatic system.
- The Aromatic Core: A 2-methyl-5-nitrophenyl moiety, which imparts a highly diagnostic 1,2,5-trisubstituted splitting pattern in ^1H NMR.

The synthesis and structural validation of 3-aryloxyazetidines require rigorous analytical workflows to confirm both the integrity of the strained ring (which is prone to ring-opening under harsh conditions) and the exact regiochemistry of the ether linkage [2](#).



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Fig 1: Step-by-step analytical workflow for the structure elucidation of the target molecule.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the analytical protocols below are designed as closed, self-validating systems. Experimental choices are grounded in the physical chemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

- Causality of Method: Electrospray Ionization (ESI) in positive mode is selected because the secondary amine of the azetidine ring ($pK_a \sim 10.4$) is highly basic and readily accepts a proton, ensuring maximum ionization efficiency.
- Step-by-Step Protocol:
 - Dissolve 1 mg of the purified analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
 - Inject 2 μL into an ESI-TOF mass spectrometer.
 - Set the capillary voltage to 3.5 kV, desolvation temperature to 250 $^{\circ}\text{C}$, and cone voltage to 30 V to minimize in-source fragmentation.
- Validation Checkpoint: The theoretical monoisotopic mass for the protonated molecular ion (
) is m/z 209.0925. The protocol is considered self-validated only if the observed exact mass falls within a strict < 5 ppm error margin. A mass of m/z 154.0504 in the MS/MS spectrum confirms the loss of the azetidine ring (neutral loss of 55 Da), a classic fragmentation pathway for phenoxyazetidines [\[\[3\]\]\(\)](#).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Causality of Method: Chloroform- d (
) is chosen over protic solvents to prevent rapid deuterium exchange at the azetidine nitrogen, allowing the N-H proton to be observed. Furthermore, gradient-selected 2D NMR is utilized to suppress artifacts and solvent noise, which is critical for observing weak long-range couplings across the ether oxygen.
- Step-by-Step Protocol:
 - Dissolve 15 mg of the free base compound in 0.6 mL of
(100% atom D, containing 0.03% v/v TMS as an internal standard).

- Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2s).
- Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse sequences.
- Validation Checkpoint: To confirm the regiochemistry of the ether linkage, the analyst must verify the HMBC cross-peak between the azetidine C3 proton and the aromatic C1 carbon. The absence of this specific cross-peak invalidates the proposed 3-O-aryl connectivity and suggests a synthetic byproduct (e.g., an N-arylated isomer) [\[\[4\]\]\(\)](#).

Quantitative Data Synthesis: NMR Assignments

The stereoelectronic effects of the azetidine ring significantly influence its NMR chemical shifts [4](#). The C3 proton is heavily deshielded due to the adjacent electronegative oxygen and the altered s-character of the strained ring bonds. Meanwhile, the strong electron-withdrawing nature of the nitro group at C5 pushes the ortho protons (H4 and H6) downfield, creating a highly diagnostic splitting pattern.

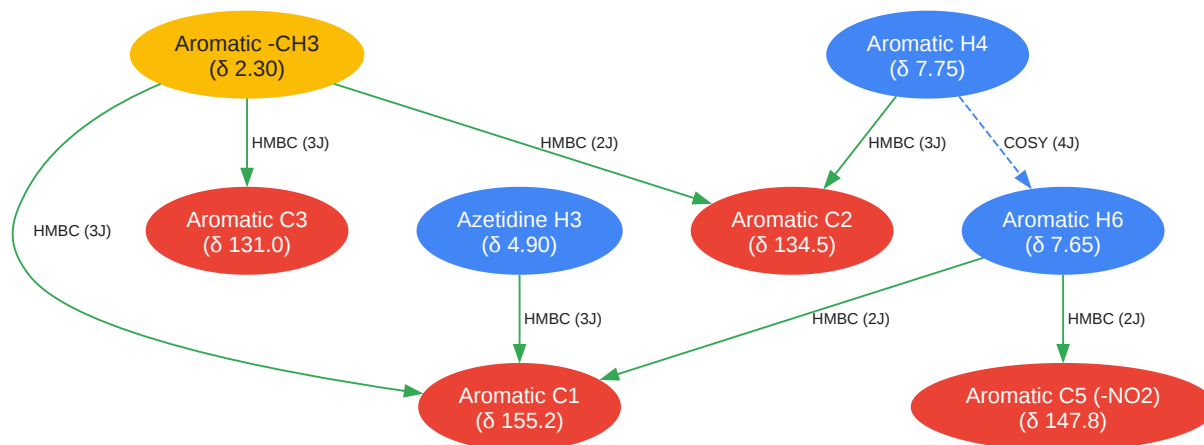
Table 1: ¹H and ¹³C NMR Assignments in

Position	¹ H NMR (δ, ppm, multiplicity, J in Hz)	¹³ C NMR (δ, ppm)	Key HMBC Correlations (H → C)
Azetidine-NH	2.50 (br s, 1H)	-	-
Azetidine-C2, C4	3.80 (m, 4H)	54.5	C3
Azetidine-C3	4.90 (m, 1H)	68.2	C2, C4, Ar-C1
Ar-C1 (O-linked)	-	155.2	-
Ar-C2	-	134.5	-
Ar-CH3	2.30 (s, 3H)	16.5	C1, C2, C3
Ar-C3	7.30 (d, J = 8.0 Hz, 1H)	131.0	C1, C5, Ar-CH3
Ar-C4	7.75 (dd, J = 8.0, 2.2 Hz, 1H)	122.4	C2, C6
Ar-C5 (NO2)	-	147.8	-
Ar-C6	7.65 (d, J = 2.2 Hz, 1H)	110.5	C1, C5, C4

Note: The C2 and C4 protons of the azetidine ring appear as a complex multiplet around 3.80 ppm due to the diastereotopic nature of the protons cis and trans to the bulky phenoxy substituent, combined with rapid ring-puckering dynamics [1](#).

2D NMR Connectivity & Regiochemical Validation

The definitive proof of structure relies on mapping the heteronuclear multiple-bond correlations (HMBC) and homonuclear correlation spectroscopy (COSY). The logic map below illustrates the critical vectors of verification.



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Fig 2: Key 2D NMR HMBC and COSY correlations establishing the molecular connectivity.

The

coupling from the Azetidine H3 to the Aromatic C1 is the absolute determinant of the ether linkage. Concurrently, the placement of the methyl and nitro groups is locked in by the

correlations from the methyl protons to C1 and C3, and the meta-coupling (

Hz) observed in the COSY spectrum between H4 and H6.

Conclusion

The comprehensive structure elucidation of **3-(2-Methyl-5-nitrophenoxy)azetidine** demands a multi-modal approach. By enforcing strict mass accuracy thresholds in HRMS and relying on unambiguous long-range heteronuclear couplings in 2D NMR, researchers can confidently validate the integrity of the strained azetidine ring and the exact regiochemistry of the trisubstituted aromatic core.

References

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